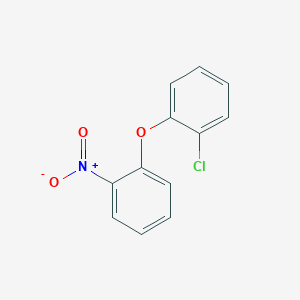

1-(2-Chlorophenoxy)-2-nitrobenzene

Description

Properties

Molecular Formula |

C12H8ClNO3 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |

InChI Key |

IPXFIAVYHUNYTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling

A widely cited method involves Ullmann condensation between 2-chloronitrobenzene and 2-chlorophenol derivatives. In CN105732392A, o-chloronitrobenzene reacts with p-chlorophenyl potassium borate in the presence of tetrabutyl ammonium bromide and a palladium catalyst (e.g., ring-palladium compound I). Key conditions include:

- Solvent : Water or polar aprotic solvents (e.g., DMF).

- Temperature : 95–100°C under reflux.

- Catalyst load : 0.0005–0.0009 mol% palladium.

- Yield : 82–83% after recrystallization with ethanol.

This method benefits from high regioselectivity due to the electron-withdrawing nitro group directing substitution to the para position relative to the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

Amine-Catalyzed Displacement

SNAr reactions leverage the nitro group’s meta-directing effects. As demonstrated in kinetic studies (PubMed 25004104), 2-chlorophenoxide anions attack nitrobenzene derivatives under basic conditions. For example:

- Substrates : 2,4-dinitrochlorobenzene and 2-chlorophenol.

- Base : Potassium carbonate or sodium hydroxide.

- Solvent : Acetonitrile or DMSO.

- Temperature : 80–120°C.

- Yield : 70–85%.

The reaction proceeds via a Meisenheimer complex, with a second amine molecule accelerating the rate through hydrogen-bond stabilization.

Diazotization and Thermal Decomposition

Hexafluorophosphoric Acid-Mediated Route

CN1398846A describes synthesizing chloro-nitrobenzene precursors via diazotization. 5-Chloro-2-nitroaniline is treated with hexafluorophosphoric acid to form a diazonium salt, which thermally decomposes at 150°C to yield 4-chloro-2-fluoronitrobenzene. Adapting this method:

- Reagents : NaNO₂, hexafluorophosphoric acid.

- Conditions : 150–155°C in o-dichlorobenzene.

- Yield : 64% after distillation.

While optimized for fluoronitrobenzenes, this approach is adaptable to chlorinated analogs by substituting fluorine sources with chlorine donors.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Ullmann Condensation | Palladium complex | 95–100°C | 82–83% | >99% |

| SNAr | K₂CO₃ | 80–120°C | 70–85% | 95–98% |

| Diazotization | HPF₆ | 150°C | 64% | 98.7% |

The Ullmann method offers superior yields and scalability for industrial applications, whereas SNAr is preferable for laboratory-scale synthesis due to simpler setups. Diazotization requires stringent temperature control but achieves high halogen specificity.

Mechanistic Insights and Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, sulfolane) enhance reaction rates by stabilizing transition states. In US4164517A, sulfolane increased fluorination rates by 300% compared to solvent-free conditions.

Catalyst Design

Palladium catalysts with bulky ligands (e.g., tetrabutyl ammonium bromide) reduce side reactions like dehalogenation. Cyclopalladated complexes in CN105732392A improved turnover numbers (TON) to 1,500.

Temperature and Time

Optimal temperatures vary by mechanism:

Industrial and Environmental Considerations

Byproduct Management

Chlorinated byproducts (e.g., 2,4-dichloronitrobenzene) are minimized using excess phenol derivatives or scavengers like sodium thiosulfate.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or water-mediated reactions. For instance, KR101495970 achieved 92% yield using DMF-water biphasic systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted products with amine or thiol groups.

Reduction: 1-Chloro-2-(2-aminophenoxy)benzene.

Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

1-(2-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block in the synthesis of pharmaceutical compounds.

Environmental Chemistry: The compound can be studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-nitrophenoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1-(3-Chlorophenoxy)-2-nitrobenzene (CAS 92721-70-5)

- Molecular Formula: C₁₂H₈ClNO₃

- Molar Mass : 249.65 g/mol

- Key Features: Positional isomer with a 3-chlorophenoxy group.

2-Nitrochlorobenzene (CAS 88-73-3)

- Molecular Formula: C₆H₄ClNO₂

- Molar Mass : 157.55 g/mol

- Key Features : Simpler analog with nitro and chloro groups in ortho positions. Widely used as a precursor in dye and agrochemical synthesis. Its crystalline structure and high purity (99%) make it a benchmark for nitroaromatic reactivity studies .

Derivatives with Functional Group Variations

1-(Allyloxy)-4-chloro-2-nitrobenzene (CAS 100246-31-9)

- Molecular Formula: C₉H₈ClNO₃

- Molar Mass : 213.62 g/mol

- Key Features : Allyloxy group enhances steric bulk, while the 4-chloro substituent modifies electronic effects. High synthetic yields (95–97%) suggest efficient preparation routes, useful for further functionalization .

1-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2-nitrobenzene (Compound 2a)

- Molecular Formula: C₉H₅ClF₃NO₂

- Molar Mass : 263.59 g/mol

- Key Features : Incorporates a trifluoropropenyl group, introducing strong electron-withdrawing effects. Exists as Z/E isomers (82:18 ratio), which may influence its reactivity in cyclization or coupling reactions .

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Molecular Formula: C₉H₆Cl₂NO₃

- Molar Mass : 262.05 g/mol

- Key Features : Dichloroallyloxy substituent enables intramolecular C–H···Cl interactions (distance: 2.700 Å), stabilizing its crystal structure. Used as an intermediate in phenanthrene synthesis .

Sulfonyl and Sulfonate Derivatives

1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS 30158-46-4)

- Molecular Formula: C₁₄H₁₂ClNO₄S

- Molar Mass : 333.77 g/mol

- The phenyl-ethyl moiety introduces steric hindrance, impacting its utility in catalytic reactions .

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)

- Molecular Formula: C₇H₆ClNO₄S

- Molar Mass : 243.64 g/mol

- Key Features: Methylsulfonyl group enhances oxidative stability.

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorophenoxy)-2-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Substitution reaction : Reacting 2-chlorophenol with 1-chloro-2-nitrobenzene under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Yields depend on the electron-withdrawing effect of the nitro group, which activates the benzene ring for substitution .

- Catalytic methods : Use of Cu catalysts for Ullmann-type coupling between 2-chlorophenol and 1-bromo-2-nitrobenzene can enhance regioselectivity. Typical yields range from 60–85%, with purity confirmed via GC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

Q. What safety protocols are critical when handling this compound?

- Toxicity : Classified as a potential irritant (WGK 3). Use PPE (gloves, goggles) and work in a fume hood due to volatility .

- Storage : Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro vs. chloro) influence the compound’s reactivity in further functionalization?

The nitro group at the ortho position deactivates the benzene ring, directing electrophilic substitution to the para position relative to the phenoxy group. Computational studies (e.g., DFT) show that the chloro substituent increases electrophilicity at the nitro-adjacent carbon, facilitating nucleophilic attacks. Experimental data from nitration of analogous compounds (e.g., 2-chloronitrobenzene) support this .

Q. How can contradictions in toxicity data (e.g., in vitro vs. in vivo) be resolved?

- In vitro assays : Liver microsomal studies (e.g., S9 fraction) show metabolic activation via nitro-reduction to aromatic amines, which are mutagenic in Ames tests .

- In vivo models : Rodent studies indicate lower bioactivation rates due to detoxification pathways (e.g., glutathione conjugation). Discrepancies arise from interspecies metabolic differences; cross-validation using human hepatocyte models is recommended .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress homocoupling in Suzuki-Miyaura reactions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-selective couplings. A 2021 study achieved 92% yield for a meta-arylated derivative using Pd(OAc)₂/XPhos in DMF at 110°C .

Q. How does the compound’s stability under varying pH conditions impact its application in catalytic studies?

- Acidic conditions (pH < 3) : Nitro group protonation leads to ring activation, increasing susceptibility to hydrolysis.

- Basic conditions (pH > 10) : Ether bond cleavage occurs, generating 2-chlorophenol and nitrobenzene derivatives. Stability studies (HPLC tracking) recommend neutral buffers for long-term storage .

Key Research Gaps

- Mechanistic studies : Limited data on nitro group reduction pathways under enzymatic conditions.

- Environmental fate : No published studies on photodegradation products in aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.